Synthesis and Characterization of Diphenyl Selenide and Its Precursor, Diphenyl Diselenide: A Technical Guide for Researchers
Synthesis and Characterization of Diphenyl Selenide and Its Precursor, Diphenyl Diselenide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of diphenyl selenide and its stable, extensively studied precursor, diphenyl diselenide. Given its prominent role in research and potential therapeutic applications, this document places a primary emphasis on diphenyl diselenide.
Introduction: The Significance of Diphenyl Diselenide in Research and Drug Development
Diphenyl diselenide ((C₆H₅)₂Se₂), an orange-colored, stable organoselenium compound, serves as a pivotal precursor for the generation of various phenylseleno compounds used in organic synthesis.[1][2][3] In the context of drug development, diphenyl diselenide has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7] Its biological activities are often attributed to its ability to mimic the selenoenzyme glutathione peroxidase (GPx), modulate key signaling pathways, and interact with thiol-containing biomolecules.[8][9][10]
Diphenyl selenide ((C₆H₅)₂Se), on the other hand, is typically generated from diphenyl diselenide for specific synthetic applications and is less stable.[2][11] This guide will detail the synthesis of diphenyl diselenide and its subsequent conversion to other useful phenylseleno reagents.
Synthesis of Diphenyl Diselenide
The most common and efficient laboratory synthesis of diphenyl diselenide involves the reaction of a Grignard reagent with elemental selenium, followed by oxidation.[2][3] An alternative method utilizes the reaction of a benzenediazonium salt with a selenide source.
Synthesis via Grignard Reagent
This method proceeds in two main steps: the formation of a phenylselenomagnesium bromide intermediate and its subsequent oxidation to diphenyl diselenide.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Selenium powder (black)
-
Bromine
-
Ammonium chloride
-
Hexane
-
Pentane
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.
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Reaction with Selenium: To the freshly prepared Grignard reagent, add black selenium powder in portions. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 30 minutes.
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Hydrolysis and Oxidation: Cool the reaction mixture in an ice bath and add water to hydrolyze any excess Grignard reagent. Subsequently, add a solution of bromine dropwise while maintaining the low temperature.
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Work-up and Purification: Add a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Wash the precipitate with diethyl ether. Combine the organic filtrates and evaporate the solvent.
-
Crystallization: Dissolve the crude product in hot hexane and filter to remove any insoluble impurities. Allow the filtrate to cool to room temperature and then in a refrigerator to induce crystallization.
-
Isolation: Collect the resulting yellow microcrystalline solid by filtration, wash with cold pentane, and air-dry to obtain diphenyl diselenide.
Yield: 64-70% Melting Point: 60-62 °C
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diphenyl diselenide.
Characterization of Diphenyl Diselenide
The identity and purity of synthesized diphenyl diselenide are confirmed using various spectroscopic and analytical techniques.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀Se₂ |
| Molecular Weight | 312.13 g/mol [3][12] |
| Appearance | Orange-colored solid[1][3] |
| Melting Point | 59-61 °C[2][3] |
| Solubility | Insoluble in water; soluble in dichloromethane, THF, hot hexane[2][3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.26-7.32 (m, 6H), 7.55-7.58 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 127.4, 129.2, 131.2, 137.6 |
| ⁷⁷Se NMR (CDCl₃) | δ (ppm): ~463 |
| IR (KBr, cm⁻¹) | 3055, 1575, 1475, 1438, 1021, 998, 734, 688 |
| Mass Spec (EI, m/z) | 314 (M⁺), 157, 77 |
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and diphenyl diselenide itself can be used as an external standard for ⁷⁷Se NMR.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
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Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon and hydrogen, which should be in close agreement with the calculated theoretical values.
Conversion to Phenylseleno Reagents
Diphenyl diselenide is a versatile precursor to both nucleophilic and electrophilic phenylseleno reagents.[1][2]
-
Reduction to Sodium Phenylselenolate (Nucleophilic): Diphenyl diselenide can be reduced with sodium borohydride or sodium hydride to generate sodium phenylselenolate (PhSeNa), a potent nucleophile.[1]
(C₆H₅)₂Se₂ + 2 NaBH₄ → 2 C₆H₅SeNa + B₂H₆ + H₂
-
Chlorination to Phenylselenyl Chloride (Electrophilic): Reaction of diphenyl diselenide with chlorine or sulfuryl chloride yields phenylselenyl chloride (PhSeCl), a useful electrophile.[2]
(C₆H₅)₂Se₂ + Cl₂ → 2 C₆H₅SeCl
Biological Activities and Signaling Pathways of Diphenyl Diselenide
Diphenyl diselenide exhibits a range of biological effects that are of interest to drug development professionals.
Antioxidant Activity
Diphenyl diselenide is known for its glutathione peroxidase (GPx)-like activity, which allows it to catalytically reduce hydroperoxides, thereby mitigating oxidative stress.[8][9] This antioxidant property is central to its protective effects against cellular damage.
Anti-inflammatory Effects
The compound has demonstrated potent anti-inflammatory properties in various models.[5][13] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways.
Neuroprotective Effects
Diphenyl diselenide has shown promise as a neuroprotective agent in models of neurotoxicity and neurodegenerative diseases.[6][14][15] Its protective effects are linked to its antioxidant and anti-inflammatory activities within the central nervous system.
Key Signaling Pathways Modulated by Diphenyl Diselenide
The biological effects of diphenyl diselenide are mediated through its interaction with several key intracellular signaling pathways.
-
Nrf2/Keap1 Pathway: Diphenyl diselenide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[9][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant and detoxification enzymes.
-
NF-κB and MAPK Pathways: Diphenyl diselenide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in the inflammatory response.[9][17] By suppressing these pathways, it can reduce the production of pro-inflammatory cytokines.
-
NLRP3 Inflammasome: The compound can also suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in initiating inflammatory responses.[17]
Signaling Pathway Diagram
Caption: Signaling pathways modulated by diphenyl diselenide.
Conclusion
Diphenyl diselenide is a versatile and valuable compound for both synthetic organic chemistry and drug discovery. Its straightforward synthesis, well-defined characterization, and significant biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, make it a compound of high interest. A thorough understanding of its chemistry and biological signaling pathways is crucial for leveraging its full potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers embarking on studies involving this promising organoselenium compound.
References
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- 6. Protective effects of diphenyl diselenide in a mouse model of brain toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Diphenyl diselenide | C12H10Se2 | CID 15460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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